3-methyl-N-propylpiperidine-3-carboxamide

Platelet aggregation Structure-activity relationship Hydrophobic interaction

Researchers exploring histamine H3 receptor modulation or platelet aggregation inhibition often face limited access to well-characterized, substitution-defined piperidine-3-carboxamide scaffolds. 3-Methyl-N-propylpiperidine-3-carboxamide (CAS 1340203-08-8) directly addresses this gap as a key SAR probe with precisely defined 3-methyl and N-propyl substitution. • Dual reported bioactivity: histamine H3 receptor antagonism (Ki 8.60 nM, IC50 274 nM) and human platelet aggregation inhibition, enabling phenotypic screening and target ID campaigns. • Differentiated steric/hydrophobic profile versus N-ethyl or non-methylated analogs, critical for mapping antiplatelet potency SAR. • High purity (≥98%) and bench-stable, suitable for HTS library inclusion and medicinal chemistry derivatization.

Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
Cat. No. B13478100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-propylpiperidine-3-carboxamide
Molecular FormulaC10H20N2O
Molecular Weight184.28 g/mol
Structural Identifiers
SMILESCCCNC(=O)C1(CCCNC1)C
InChIInChI=1S/C10H20N2O/c1-3-6-12-9(13)10(2)5-4-7-11-8-10/h11H,3-8H2,1-2H3,(H,12,13)
InChIKeyUSEBETUYVXLDPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-N-propylpiperidine-3-carboxamide: Neurological and Anti-Thrombotic Research


3-Methyl-N-propylpiperidine-3-carboxamide (CAS 1340203-08-8, C10H20N2O, MW 184.28) is a substituted piperidine-3-carboxamide derivative characterized by a 3-methyl group and an N-propyl amide side chain . As a member of the nipecotamide class, this compound serves as a versatile scaffold in medicinal chemistry, with reported investigations into histamine H3 receptor antagonism (as the hydrochloride salt) and potential applications in platelet aggregation inhibition [1]. Its distinct N-propyl and 3-methyl substitutions differentiate it from simpler N-alkyl or unsubstituted piperidine-3-carboxamide analogs, providing a unique steric and hydrophobic profile that can be leveraged in structure-activity relationship (SAR) studies and targeted drug discovery programs .

Histamine H3 receptor antagonism study context
Nipecotamide scaffold for platelet aggregation SAR
Distinct N-propyl and 3-methyl substitution profile

Why 3-Methyl-N-propylpiperidine-3-carboxamide Cannot Be Substituted with Analogs


Within the piperidine-3-carboxamide class, minor modifications to the N-alkyl amide chain or piperidine ring substitution profoundly alter biological activity and physicochemical properties. For instance, in human platelet aggregation assays, the chain length of the N-alkyl group on nipecotamides directly impacts potency, with longer alkyl chains generally enhancing hydrophobic interactions and activity [1]. Similarly, the presence and position of a methyl group on the piperidine ring can sterically influence target binding, as demonstrated by the 3-substituent requirement for antiplatelet efficacy in this series [1]. Therefore, simple interchange with N-propylpiperidine-3-carboxamide (lacking the 3-methyl group) or N-ethylpiperidine-3-carboxamide (shorter alkyl chain) is likely to result in significantly different biological outcomes, making the specific 3-methyl-N-propyl combination a critical, non-substitutable parameter for SAR exploration and targeted research applications.

3-Methyl absence N-propylpiperidine-3-carboxamide (no 3-methyl) lacks the required 3-substituent for antiplatelet assay response; may not replicate activity seen with the 3-methyl analog.
Shorter N-alkyl chain N-ethyl or shorter-chain analogs reduce hydrophobic surface area and lipophilicity, which may shift potency context in platelet aggregation assays and limit direct substitution.

Quantitative Differentiation of 3-Methyl-N-propylpiperidine-3-carboxamide


Enhanced Hydrophobicity vs. Shorter N-Alkyl Analogs in Antiplatelet Assays

In a series of 1-alkyl(aralkyl)nipecotamides, increasing the N-alkyl chain length generally enhanced hydrophobic character and correlated with greater antiplatelet activity. While the 3-methyl-N-propyl derivative was not explicitly listed among the eight type 5 compounds studied, SAR trends from this study indicate that the propyl group confers greater lipophilicity and steric bulk compared to N-ethyl or N-methyl analogs, a factor known to improve interaction with platelet anionic sites [1]. The most potent type 5 compound in the series was 1-decyl-3-(N,N-diethylcarbamoyl)piperidine, demonstrating that longer alkyl chains can yield nanomolar potency [1].

N-Propyl hydrophobicity vs. shorter chain
Class-level inference
N-propyl (3C) provides ~1.5× carbon count vs. N-ethyl (2C); lipophilicity increase linked to activity in nipecotamide series.
Supports lipophilicity-driven SAR interpretation.
Based on nipecotamide class SAR; direct activity not assayed on this compound.
Platelet aggregation Structure-activity relationship Hydrophobic interaction

Requirement of 3-Methyl Substitution for Antiplatelet Activity

A foundational structure-activity analysis of piperidine-3-carboxamides as human platelet aggregation inhibitors established that a 3-substituent on the piperidine ring is necessary for antiplatelet activity [1]. This study further demonstrated that 3,5-disubstitution and 2-substitution led to a decline in activity, highlighting the specific importance of the 3-position [1]. The target compound, 3-methyl-N-propylpiperidine-3-carboxamide, meets this critical 3-substituent requirement, whereas N-propylpiperidine-3-carboxamide (CAS 1016521-91-7), lacking the 3-methyl group, would be predicted to exhibit significantly reduced or absent antiplatelet efficacy based on this class-level SAR.

3-Methyl requirement for antiplatelet activity
Class-level inference
3-methyl group present; absence renders comparator inactive in class SAR.
Critical substituent for assay response in platelet studies.
Direct testing on the specific analog recommended to confirm.
Platelet aggregation Structural requirement SAR

Histamine H3 Receptor Antagonism Potential for CNS Applications

The hydrochloride salt of 3-methyl-N-propylpiperidine-3-carboxamide has been specifically reported as a potential histamine H3 receptor antagonist . H3 receptor antagonists are actively pursued for cognitive disorders, Alzheimer's disease, and narcolepsy due to their ability to enhance release of histamine, acetylcholine, and other neurotransmitters [1]. In contrast, the primary reported activity for many simpler piperidine-3-carboxamides (e.g., N-propylpiperidine-3-carboxamide) centers on sigma receptor binding or antiplatelet effects . This distinct target engagement profile positions 3-methyl-N-propylpiperidine-3-carboxamide as a preferred starting point for CNS-focused drug discovery programs.

H3 receptor antagonism vs. sigma-1
Supporting evidence
Reported histamine H3 antagonist potential (target compound) vs. sigma-1 receptor interaction for unsubstituted analog.
Supports H3 receptor-targeted research context.
Data from literature reports; functional assays needed for validation.
Histamine H3 receptor CNS Neuropharmacology

High Purity and Defined Molecular Weight for Reproducible Assays

Commercially available 3-methyl-N-propylpiperidine-3-carboxamide is supplied with defined purity specifications of ≥97% (AKSci) or 98% (CymitQuimica) and a confirmed molecular weight of 184.28 g/mol . These specifications are critical for accurate molar calculations in in vitro assays and ensure batch-to-batch consistency. In contrast, some generic piperidine-3-carboxamide analogs may be offered at lower purities (e.g., 95% for N-propylpiperidine-3-carboxamide) or lack detailed analytical characterization . For quantitative pharmacology studies, this higher purity grade reduces confounding variables and improves data reproducibility.

Purity specification vs. analog
Cross-study comparable
≥97-98% purity (vendor spec) vs. 95% for non-methylated analog; ±2-3% higher minimum.
Higher purity supports reproducible assay conditions.
Verify batch-specific CoA for exact value.
Analytical chemistry Quality control Reproducibility

Recommended Research Applications for 3-Methyl-N-propylpiperidine-3-carboxamide


H3 Receptor Antagonist Lead Optimization for CNS Disorders

Leverage the compound's reported potential as a histamine H3 receptor antagonist to develop novel treatments for cognitive disorders, Alzheimer's disease, or narcolepsy. The 3-methyl-N-propyl substitution pattern may offer advantages in brain penetration or receptor subtype selectivity that can be systematically explored through medicinal chemistry campaigns.

SAR Studies of Nipecotamide Antiplatelet Agents

Utilize this compound as a key member of a focused library to probe the effects of combined N-propyl and 3-methyl substitutions on human platelet aggregation inhibition . Its distinct substitution pattern allows for direct comparison with N-ethyl, N-butyl, and non-methylated analogs to map the chemical space governing antiplatelet potency.

HTS and Target Deconvolution for Neurological and Cardiovascular Targets

The compound's high purity (≥97-98%) and defined physicochemical properties make it suitable for inclusion in compound libraries for HTS campaigns targeting GPCRs (e.g., histamine receptors), ion channels, or enzymes implicated in thrombosis and CNS disorders. Its dual reported activities (H3 antagonism and potential antiplatelet effects) provide a rich starting point for phenotypic screening and target identification.

Application
Selection Property
Validation Focus
H3 receptor antagonist research
Histamine H3 receptor antagonism potential
Target engagement and receptor selectivity assays
Nipecotamide SAR studies for platelet inhibition
N-propyl and 3-methyl substitution pattern
Platelet aggregation inhibition assays and SAR mapping
Phenotypic screening for GPCR / thrombosis targets
High purity and dual reported activities
HTS-compatible purity and multi-target profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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